molecular formula C19H15Cl2N3O5 B4986948 N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide

N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide

Cat. No. B4986948
M. Wt: 436.2 g/mol
InChI Key: NZYZOGONONLNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide, also known as DCBN, is a chemical compound that has been widely studied for its potential applications in scientific research. DCBN is a member of the benzamide family of compounds, which are characterized by their ability to bind to a specific class of receptors in the body known as benzodiazepine receptors. In

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide involves its binding to the BZD omega site on the benzodiazepine receptor. This binding results in an increase in the affinity of the receptor for the neurotransmitter GABA, which leads to an enhancement of GABAergic neurotransmission. This enhancement of GABAergic neurotransmission is thought to underlie the anxiolytic, sedative, and anticonvulsant effects of benzodiazepine drugs.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects in animal models. These effects include anxiolytic and sedative effects, as well as anticonvulsant and muscle relaxant effects. N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide in lab experiments is its selectivity for the BZD omega site on the benzodiazepine receptor. This selectivity allows researchers to study the specific effects of modulating this receptor subtype, without the confounding effects of other benzodiazepine receptor subtypes. One limitation of using N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide in lab experiments is its relatively low potency compared to other benzodiazepine drugs. This low potency may limit its usefulness in certain experimental paradigms.

Future Directions

There are several future directions for research on N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide. One area of interest is the development of more potent analogs of N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide that can be used in experimental paradigms that require higher doses. Another area of interest is the study of the long-term effects of N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide on the benzodiazepine receptor and the GABAergic system. Finally, N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide may have potential applications in the treatment of neurological disorders such as anxiety, depression, and epilepsy, and further research in these areas is warranted.
Conclusion:
In conclusion, N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide is a promising compound for scientific research due to its selectivity for the BZD omega site on the benzodiazepine receptor and its range of biochemical and physiological effects. While more research is needed to fully understand its potential applications, N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide represents a valuable tool for the study of the benzodiazepine receptor and the GABAergic system.

Synthesis Methods

The synthesis of N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide involves the reaction of 3,4-dichlorobenzylamine with 2,6-dioxopiperidine-1-carboxylic acid, followed by the addition of 4-nitrobenzoyl chloride. The resulting compound is then purified through a series of chromatographic techniques to yield N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide in high purity.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been used in a variety of scientific research applications, including the study of benzodiazepine receptors and their role in the central nervous system. N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been shown to bind selectively to the benzodiazepine receptor subtype known as the BZD omega site, which is involved in the regulation of anxiety, sleep, and memory. N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has also been used in studies of the GABA-A receptor, which is the primary target of benzodiazepine drugs.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O5/c20-15-9-4-12(10-16(15)21)11-22(23-17(25)2-1-3-18(23)26)19(27)13-5-7-14(8-6-13)24(28)29/h4-10H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYZOGONONLNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorobenzyl)-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.